- Efficient Water Reduction with sp3-sp3 Diboron(4) Compounds: Application to Hydrogenations, H-D Exchange Reactions, and Carbonyl Reductions, Angewandte Chemie, 2017, 56(50), 15910-15915

Cas no 939-27-5 (2-Ethylnaphthalene)

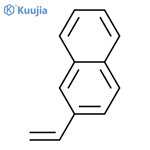

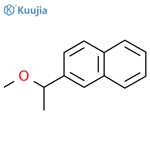

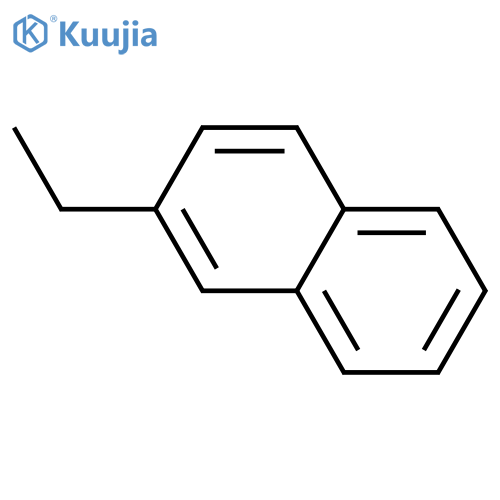

2-Ethylnaphthalene structure

상품 이름:2-Ethylnaphthalene

2-Ethylnaphthalene 화학적 및 물리적 성질

이름 및 식별자

-

- Naphthalene, 2-ethyl-

- 2-Ethylnaphthalene

- 2-ETHYLNAPHTHALENE FOR FLUORESCENCE

- 2-Ethylnaphthalene Solution

- 2-Ethylnaphthalene1000µg

- 2-Ethyl-naphthalene

- beta-Ethylnaphthalene

- .beta.-Ethylnaphthalene

- RJTJVVYSTUQWNI-UHFFFAOYSA-N

- NSC59389

- Naphthalene, 2-ethyl

- WLN: L66J C2

- RJTJVVYSTUQWNI-UHFFFAOYSA-

- 5965AF

- BDBM50159278

- SBB061449

- VZ24528

- FCH1115754

- ST5104746

- 2-Ethylnaphthalene (ACI)

- 3-Ethylnaphthalene

- NSC 59389

- β-Ethylnaphthalene

- CHEMBL370944

- DTXSID9061330

- MFCD00004127

- AKOS015912895

- 939-27-5

- SY051582

- InChI=1/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3

- E0147

- 2-Ethylnaphthalene, >=99%

- CS-0152501

- QR6992R4PR

- NSC-59389

- NS00039769

- EINECS 213-360-0

- MFCD00084376

- DB-057450

- D83899

- AS-56938

-

- MDL: MFCD00004127

- 인치: 1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3

- InChIKey: RJTJVVYSTUQWNI-UHFFFAOYSA-N

- 미소: C1C=C2C(C=C(CC)C=C2)=CC=1

계산된 속성

- 정밀분자량: 156.0939g/mol

- 표면전하: 0

- XLogP3: 4.4

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 회전 가능한 화학 키 수량: 1

- 동위원소 질량: 156.0939g/mol

- 단일 동위원소 질량: 156.0939g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 0Ų

- 중원자 수량: 12

- 복잡도: 139

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

실험적 성질

- Henrys Law Constant: 5.38e-04 atm-m3/mole

- 색과 성상: 미확정

- 밀도: 0.992 g/mL at 25 °C(lit.)

- 융해점: −70 °C (lit.)

- 비등점: 251-252 °C(lit.)

- 플래시 포인트: 화씨 온도: 219.2°f

섭씨: 104°c - 굴절률: n20/D 1.599(lit.)

- 안정성: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 0.00000

- LogP: 3.40220

- 용해성: 에탄올과 에틸에테르에 용해될 수 있다.

2-Ethylnaphthalene 보안 정보

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 보안 지침: S23-S24/25

- RTECS 번호:QJ6960000

2-Ethylnaphthalene 세관 데이터

- 세관 번호:2902909090

- 세관 데이터:

?? ?? ??:

2902909090개요:

2902909090. 기타 방향족탄화수소.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:2.0%. ????:30.0%

?? ??:

?? ??, ?? ??

요약:

2902909090 기타 방향족탄화수소.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:2.0%.General tariff:30.0%

2-Ethylnaphthalene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A587804-5g |

2-Ethylnaphthalene |

939-27-5 | 99% GC | 5g |

$40.0 | 2025-02-21 | |

| abcr | AB251385-25 g |

2-Ethylnaphthalene, 99%; . |

939-27-5 | 99% | 25 g |

€152.00 | 2023-07-20 | |

| TRC | E937350-2.5g |

2-Ethylnaphthalene |

939-27-5 | 2.5g |

$ 115.00 | 2022-06-05 | ||

| Ambeed | A587804-1g |

2-Ethylnaphthalene |

939-27-5 | 99% GC | 1g |

$13.0 | 2025-02-21 | |

| Ambeed | A587804-25g |

2-Ethylnaphthalene |

939-27-5 | 99% GC | 25g |

$118.0 | 2025-02-21 | |

| TRC | E937350-500mg |

2-Ethylnaphthalene |

939-27-5 | 500mg |

$ 65.00 | 2022-06-05 | ||

| Chemenu | CM394307-100g |

2-Ethylnaphthalene |

939-27-5 | 95%+ | 100g |

$551 | 2024-07-19 | |

| Chemenu | CM394307-25g |

2-Ethylnaphthalene |

939-27-5 | 95%+ | 25g |

$173 | 2024-07-19 | |

| Aaron | AR0033ZV-25g |

2-Ethylnaphthalene |

939-27-5 | 98% | 25g |

$133.00 | 2025-01-21 | |

| Ambeed | A587804-100g |

2-Ethylnaphthalene |

939-27-5 | 99% GC | 100g |

$464.0 | 2025-02-21 |

2-Ethylnaphthalene 합성 방법

합성회로 1

반응 조건

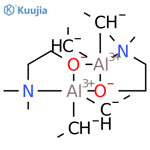

1.1 Reagents: Water , Boron, bis[[2,2′-(imino-κN)bis[ethanolato-κO]](2-)]di-, (B-B)

1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C

1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol , Tetrahydrofuran ; 11 s, 4.9 atm, 25 °C

참조

- Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymer, RSC Advances, 2015, 5(57), 45760-45766

합성회로 3

반응 조건

1.1 Catalysts: Iron chloride (FeCl3) , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 18 °C

1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

참조

- Iron-catalyzed olefin hydrogenation at 1 bar H2 with a FeCl3-LiAlH4 catalyst, Green Chemistry, 2015, 17(3), 1408-1413

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Ammonium hydroxide Catalysts: Silica , Copper nitrate trihydrate Solvents: Water ; 20 min, pH 9, cooled

1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C

1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C

참조

- Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives, Tetrahedron Letters, 2005, 46(45), 7743-7745

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 5 min, rt

참조

- Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed Reduction, European Journal of Organic Chemistry, 2021, 2021(14), 2103-2106

합성회로 8

반응 조건

1.1 Reagents: Triphenylphosphine Catalysts: Iron, octacarbonyl(di-μ-chlorodipalladium)bis[μ-(diphenylphosphino)]di-, (2Fe-Pd… Solvents: Benzene ; 1 h, 78 °C

참조

- Cross-coupling of aryl halides and triflates with intramolecularly stabilized group 13-metal alkylating reagents in the presence of mixed-metal catalysts, Synthesis, 2003, (2), 302-306

합성회로 9

반응 조건

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 3 min, rt

1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C

1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C

참조

- Nickel-Catalyzed Reductive Cleavage of Carbon-Oxygen Bonds in Anisole Derivatives Using Diisopropylaminoborane, ACS Catalysis, 2018, 8(8), 7475-7483

합성회로 10

반응 조건

1.1 Reagents: Hydrogen Catalysts: Potassium(1+), bis[1,2-di(methoxy-κO)ethane]-, (T-4)-, bis[(1,2,3,4-η)-anthracen… Solvents: Toluene ; 3 h, 2 bar, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Heteroatom-Free Arene-Cobalt and Arene-Iron Catalysts for Hydrogenations, Angewandte Chemie, 2014, 53(14), 3722-3726

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium , Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Glycerol ; 2 h, 3 bar, 100 °C

참조

- Palladium Nanoparticles in Glycerol: A Versatile Catalytic System for C-X Bond Formation and Hydrogenation Processes, Advanced Synthesis & Catalysis, 2013, 355(18), 3648-3660

합성회로 14

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: 2480047-74-1 Solvents: Isopropanol ; 24 h, reflux

참조

- Transition metal complexes of a bis(carbene) ligand featuring 1,2,4-triazolin-5-ylidene donors: structural diversity and catalytic applications, Dalton Transactions, 2020, 49(34), 11958-11970

합성회로 15

반응 조건

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ; 5 min, rt

1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- Nickel-Catalyzed C-O Bond-Cleaving Alkylation of Esters: Direct Replacement of the Ester Moiety by Functionalized Alkyl Chains, ACS Catalysis, 2017, 7(7), 4491-4496

합성회로 16

반응 조건

1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt

참조

- B(C6F5)3-Catalyzed Hydrodesulfurization Using Hydrosilanes - Metal-Free Reduction of Sulfides, Organic Letters, 2015, 17(13), 3366-3369

합성회로 17

반응 조건

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether , Toluene ; 5 min, rt

1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt

1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt

1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt

1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt

참조

- Lewis Acid Assisted Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers by C-O Bond-Cleaving Alkylation: Prevention of Undesired β-Hydride Elimination, Angewandte Chemie, 2016, 55(20), 6093-6098

합성회로 18

반응 조건

1.1 Reagents: Hydrogen Catalysts: 2849469-41-4 Solvents: Toluene ; 24 h, 5 bar, 120 °C

참조

- Magnesium Pincer Complexes and Their Applications in Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes: Evidence for Metal-Ligand Cooperation, Journal of the American Chemical Society, 2022, 144(41), 19115-19126

합성회로 19

반응 조건

1.1 Reagents: Titanium isopropoxide Catalysts: 4,4′-Dimethoxy-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Isopropyl acetate ; 10 min, rt; 10 min, 0 °C

1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C

1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C

참조

- Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides, Organic Letters, 2022, 24(34), 6277-6281

합성회로 20

반응 조건

1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 , 1H-Imidazolium, 1-butyl-3-(4-sulfobutyl)-, salt with 1,1,1-trifluoro-N-[(trifluo… Solvents: Mesitylene ; 16 h, 50 bar, 175 °C

참조

- Bimetallic Nanoparticles in Supported Ionic Liquid Phases as Multifunctional Catalysts for the Selective Hydrodeoxygenation of Aromatic Substrates, Angewandte Chemie, 2018, 57(39), 12721-12726

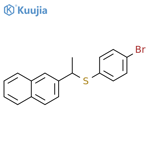

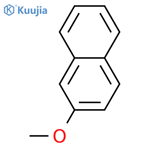

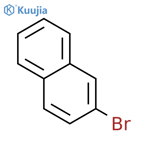

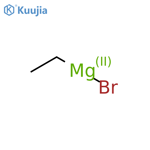

2-Ethylnaphthalene Raw materials

- 2-(1-Methoxyethyl)naphthalene

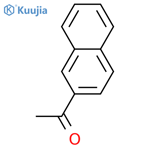

- 2'-Acetonaphthone

- 2-Bromonaphthalene

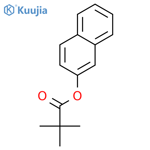

- Propanoic acid,2,2-dimethyl-, 2-naphthalenyl ester

- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetraethyldi-, stereoisomer

- 2-[1-[(4-Bromophenyl)thio]ethyl]naphthalene

- 2-Vinylnaphthalene

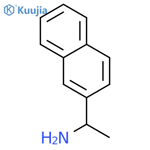

- 1-(Naphthalen-2-yl)ethanamine

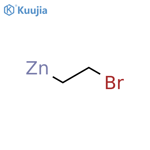

- Ethylmagnesium Bromide (3M in Et2O)

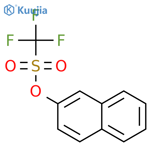

- 2-Naphthyl trifluoromethanesulfonate

- Ethylzinc bromide, 0.50 M in THF

- 2-Methoxynaphthalene

2-Ethylnaphthalene Preparation Products

2-Ethylnaphthalene 관련 문헌

-

Vadoud H. Niri,Janusz Pawliszyn Analyst 2007 132 425

-

Emma A. Hall,Md Raihan Sarkar,Stephen G. Bell Catal. Sci. Technol. 2017 7 1537

-

Mani Ramanathan,Chun-Kai Kuo,Shiuh-Tzung Liu Org. Biomol. Chem. 2016 14 11446

-

Anna Kozina,Pedro Díaz-Leyva,Christian Friedrich,Eckhard Bartsch Soft Matter 2012 8 1033

-

Yuki Ishii,Chihiro Hayashi,Yoshihisa Suzuki,Takashi Hirano Photochem. Photobiol. Sci. 2014 13 182

939-27-5 (2-Ethylnaphthalene) 관련 제품

- 3674-74-6(2-Ethylphenanthrene)

- 93-08-3(2'-Acetonaphthone)

- 3674-75-7(9-Ethylphenanthrene)

- 1127-76-0(1-Ethylnaphthalene)

- 17088-22-1(Pyrene, 1-ethyl-)

- 59919-41-4(Naphthalene,2,6-diethyl-)

- 60-12-8(2-Phenylethanol)

- 1576-68-7(3-Ethylphenanthrene)

- 1053658-27-7(6-Methyl-4-(trifluoromethyl)pyridine-2-thiol)

- 2097926-41-3(5-methyl-1-phenyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-pyrazole-4-carboxamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:939-27-5)2-Ethylnaphthalene

순결:99%/99%

재다:25g/100g

가격 ($):167.0/522.0